Cas no 1261915-26-7 (2-(4-ethoxy-2-methylphenyl)benzoic Acid)

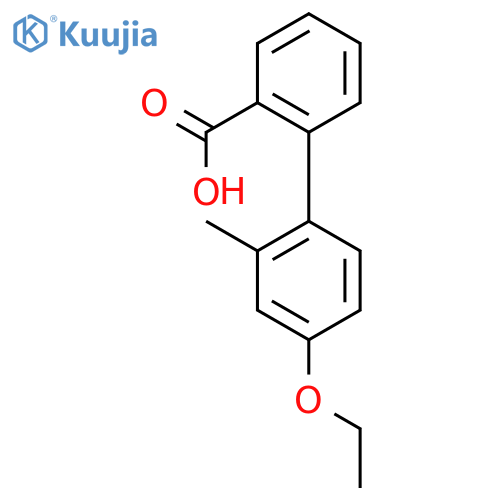

1261915-26-7 structure

商品名:2-(4-ethoxy-2-methylphenyl)benzoic Acid

CAS番号:1261915-26-7

MF:C16H16O3

メガワット:256.296444892883

MDL:MFCD18312650

CID:1223048

PubChem ID:53218376

2-(4-ethoxy-2-methylphenyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-ethoxy-2-methylphenyl)benzoic Acid

- 1261915-26-7

- 2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95%

- DTXSID60683318

- MFCD18312650

- 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid

-

- MDL: MFCD18312650

- インチ: InChI=1S/C16H16O3/c1-3-19-12-8-9-13(11(2)10-12)14-6-4-5-7-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)

- InChIKey: HXWINSRXKLRLFC-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C

計算された属性

- せいみつぶんしりょう: 256.109944368g/mol

- どういたいしつりょう: 256.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 46.5Ų

2-(4-ethoxy-2-methylphenyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318448-5g |

2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95%; . |

1261915-26-7 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB318448-5 g |

2-(4-Ethoxy-2-methylphenyl)benzoic acid, 95%; . |

1261915-26-7 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-(4-ethoxy-2-methylphenyl)benzoic Acid 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1261915-26-7 (2-(4-ethoxy-2-methylphenyl)benzoic Acid) 関連製品

- 18110-71-9(2-Biphenyl-(4'-methoxy)carboxylic Acid)

- 202208-73-9(4-BIPHENYL-(3'-ETHOXY)CARBOXYLIC ACID)

- 38087-96-6(2-(3-Methoxyphenyl)benzoic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261915-26-7)2-(4-ethoxy-2-methylphenyl)benzoic Acid

清らかである:99%

はかる:5g

価格 ($):687.0